molecular formula C6H5BrN4O B2813111 8-bromo-9-methyl-1H-purin-6-one CAS No. 87578-81-2

8-bromo-9-methyl-1H-purin-6-one

Cat. No. B2813111
CAS RN: 87578-81-2
M. Wt: 229.037
InChI Key: TWMYCFXOHZLQGI-UHFFFAOYSA-N
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Description

8-bromo-9-methyl-1H-purin-6-one is a chemical compound that belongs to the class of purine analogs. It has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Safety and Hazards

There is limited information available on the safety and hazards of “8-bromo-9-methyl-1H-purin-6-one”. It is recommended to handle this compound with appropriate safety measures .

Mechanism of Action

Target of Action

Purine and pyrimidine derivatives have been shown to target various cancers

Mode of Action

The exact mode of action of 8-bromo-9-methyl-1H-purin-6-one is currently unknown. It’s worth noting that purine and pyrimidine derivatives have been found to exhibit enhanced anticancer activities against targeted receptor proteins . The specific interactions of 8-bromo-9-methyl-1H-purin-6-one with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that purine and pyrimidine derivatives can influence various biochemical pathways related to cancer . The downstream effects of these pathways are complex and depend on the specific targets and mode of action of the compound.

Result of Action

Purine and pyrimidine derivatives have been associated with potent anticancer activities . The specific effects of 8-bromo-9-methyl-1H-purin-6-one at the molecular and cellular levels are subjects of ongoing research.

properties

IUPAC Name

8-bromo-9-methyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-11-4-3(10-6(11)7)5(12)9-2-8-4/h2H,1H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMYCFXOHZLQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC=N2)N=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-9-methyl-1H-purin-6-one

CAS RN

87578-81-2
Record name 8-bromo-9-methyl-6,9-dihydro-1H-purin-6-one
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